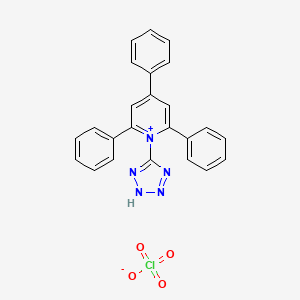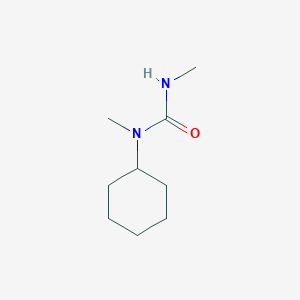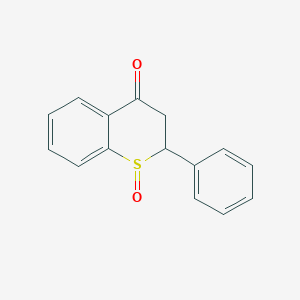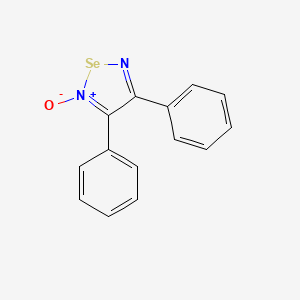
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate is an organic compound with a unique structure that includes an ester functional group, an amino group, and a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(propylamino)-3-sulfanylidenepropanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the reaction between ethyl 3-mercaptopropanoate and propylamine can yield the desired compound. The reaction conditions often include heating the reactants in the presence of a catalyst such as concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Applications De Recherche Scientifique
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 3-(propylamino)-3-sulfanylidenepropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. For example, the amino group may interact with enzyme active sites, while the ester group can undergo hydrolysis to release active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(propylamino)propanoate: Similar structure but lacks the sulfanylidene group.
Propylamine: Contains the amino group but lacks the ester and sulfanylidene groups.
Ethyl acetate: Contains the ester group but lacks the amino and sulfanylidene groups.
Uniqueness
Ethyl 3-(propylamino)-3-sulfanylidenepropanoate is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
57005-81-9 |
|---|---|
Formule moléculaire |
C8H15NO2S |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
ethyl 3-(propylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C8H15NO2S/c1-3-5-9-7(12)6-8(10)11-4-2/h3-6H2,1-2H3,(H,9,12) |
Clé InChI |
GOCZLOHDJFNNNQ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=S)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)
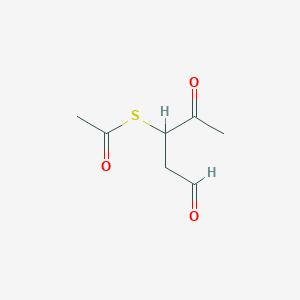
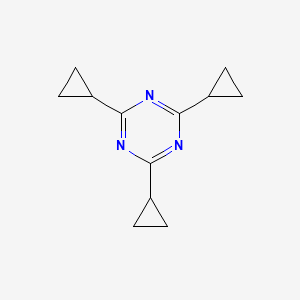
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
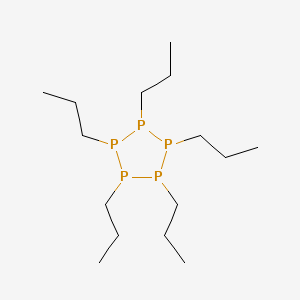
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

